molecular formula C6H12N2OS2 B8487651 Methyl 2-acetamidoethyldithiocarbamate CAS No. 63612-41-9

Methyl 2-acetamidoethyldithiocarbamate

Cat. No.: B8487651
CAS No.: 63612-41-9
M. Wt: 192.3 g/mol
InChI Key: PCWJEAMXBQHWEA-UHFFFAOYSA-N
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Description

Methyl 2-acetamidoethyldithiocarbamate is a dithiocarbamate derivative characterized by a dithiocarbamate (-NCS₂⁻) group attached to a methyl-substituted acetamidoethyl backbone. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in its preparation from sodium azide and a precursor dithiocarbamate intermediate . Dithiocarbamates are known for their chelating properties and diverse applications in coordination chemistry, materials science, and agrochemicals. The presence of the acetamidoethyl group in this compound introduces unique steric and electronic effects, distinguishing it from simpler dithiocarbamates like dimethyldithiocarbamate or diethyldithiocarbamate.

Properties

CAS No.

63612-41-9

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

methyl N-(2-acetamidoethyl)carbamodithioate

InChI

InChI=1S/C6H12N2OS2/c1-5(9)7-3-4-8-6(10)11-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

PCWJEAMXBQHWEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=S)SC

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Steric Hindrance : Bulky substituents (e.g., benzothiazole in compound 4a) reduce reactivity in metal complexation but increase specificity in biological applications .
  • Metal Coordination: Lead ethyl dithiocarbamate forms stable metal complexes, enabling applications in nanoparticle synthesis (e.g., PdS particles), whereas this compound’s applications remain less explored .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data
This compound Not reported Soluble in ethanol, water IR: C=O (~1688 cm⁻¹), C=S (~1226 cm⁻¹)
Sodium diethyldithiocarbamate 95–97 Water-soluble UV-Vis: λmax ~270 nm (metal complexes)
Compound 4a (benzothiazole derivative) 108–110 Ethyl acetate, DMSO $^1$H NMR: δ 1.16–1.23 (CH₃), 7.32–7.66 (Ar-H)
Lead ethyl dithiocarbamate Decomposes >200 Insoluble in polar solvents TEM: Cubic PdS nanoparticles (size ~20 nm)

Key Insights :

  • This compound’s IR spectrum aligns with dithiocarbamate C=S (1226 cm⁻¹) and amide C=O (1688 cm⁻¹) stretches, confirming its hybrid structure .
  • Compound 4a’s higher melting point (108–110°C) reflects aromatic stabilization from the benzothiazole group, absent in this compound .

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